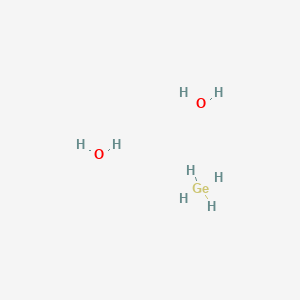germane;dihydrate
CAS No.:
Cat. No.: VC13581807
Molecular Formula: GeH8O2
Molecular Weight: 112.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | GeH8O2 |
|---|---|
| Molecular Weight | 112.69 g/mol |
| IUPAC Name | germane;dihydrate |
| Standard InChI | InChI=1S/GeH4.2H2O/h1H4;2*1H2 |
| Standard InChI Key | YCUAVOXSOZQYDO-UHFFFAOYSA-N |
| Isomeric SMILES | O.O.[GeH4] |
| Canonical SMILES | O.O.[GeH4] |
Introduction
Fundamental Properties of Germane
Germane (GeH₄) is a tetrahedral molecule belonging to the group 14 hydrides, with a bond length of 1.52 Å between germanium and hydrogen . It is a colorless, flammable gas with a boiling point of −88.5°C and a density of 3.3 g/L at STP . Unlike its silicon counterpart silane (SiH₄), germane exhibits weaker Ge–H bonds (264 kJ/mol vs. 299 kJ/mol for Si–H), rendering it more reactive toward oxidizing agents .
Synthesis and Production
Germane is typically synthesized through the reduction of germanium(IV) oxides or germanates using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) . A representative laboratory-scale reaction involves:
followed by acidification to yield GeH₄ . Industrial production employs electrochemical reduction or plasma-based methods, where germanium metal reacts with hydrogen radicals .
Hydration Behavior of Germanium Compounds
-
Hexagonal GeO₂·H₂O (α-quartz structure)
-
Tetragonal GeO₂·0.5H₂O (rutile structure)
These hydrates dissociate upon heating:
No thermodynamically stable hydrates of germane have been reported, as GeH₄ exhibits limited solubility in water (0.25 g/100 mL at 20°C) without forming clathrates or coordination complexes .
| Hydration State | Crystal System | Density (g/cm³) | Stability Range |
|---|---|---|---|
| GeO₂·H₂O | Hexagonal | 4.23 | <250°C |
| GeO₂·0.5H₂O | Tetragonal | 6.12 | 250–400°C |
Germanol (GeH₃OH) Derivatives
Theoretical studies suggest germanol (GeH₃OH) could form dimeric structures via hydrogen bonding:
Comparative Analysis of Group 14 Hydride Hydrates
| Compound | Hydrate Form | Stability | Key Properties |
|---|---|---|---|
| CH₄ | Clathrate hydrates | High pressure | Structure I/II gas hydrates |
| SiH₄ | None | N/A | Reacts violently with H₂O |
| GeH₄ | None | N/A | Slow hydrolysis to GeO₂ |
| SnH₄ | None | N/A | Rapid decomposition in H₂O |
This table underscores the unique behavior of methane in forming clathrates, contrasted with the instability of heavier group 14 hydrates.
Experimental Challenges in Germane Hydrate Formation
Molecular dynamics simulations predict that germane-water systems require extreme conditions for hydrate stabilization:
-
Pressure: >2.5 kbar
-
Temperature: <150 K
-
Cage Occupancy: <0.3 GeH₄ molecules per water cage
These parameters make germane hydrate formation impractical under terrestrial conditions .
Industrial and Research Implications
The absence of germane dihydrates impacts multiple fields:
Semiconductor Manufacturing
Germane’s gaseous state allows precise doping of germanium layers in CVD processes. Hydrate formation would introduce undesirable oxygen contamination.
Astrochemistry
While germane has been detected in Jupiter’s atmosphere , the lack of hydrates suggests distinct chemical pathways compared to methane in planetary formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume